molecular formula C6H6N6O6 B127177 s-Triaminotrinitrobenzene CAS No. 3058-38-6

s-Triaminotrinitrobenzene

Cat. No.: B127177
CAS No.: 3058-38-6
M. Wt: 258.15 g/mol
InChI Key: JDFUJAMTCCQARF-UHFFFAOYSA-N
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Description

s-Triaminotrinitrobenzene (TATB), with the chemical formula C 6 H 6 N 6 O 6 and a molecular weight of 258.15 g/mol, is an aromatic explosive compound renowned for its exceptional thermal stability and remarkably low sensitivity to impact, shock, and friction . This bright yellow to brown powdered crystal features a highly symmetric structure with alternating amine (NH 2 ) and nitro (NO 2 ) groups on a benzene ring, facilitating an extensive network of intra- and intermolecular hydrogen bonds . This unique structure is the foundation of its celebrated properties as the prototypical insensitive high explosive (IHE), making it a critical compound for investigating the balance between high energy density and safety in energetic materials research . The primary research value of TATB lies in its application as a model system for developing new low-sensitivity, high-energy materials (LSHEMs) . Its extreme insensitivity makes it indispensable for safety studies in strategic weapons and deep oil well exploration, where accidental initiation must be prevented . Researchers utilize TATB to explore fundamental phenomena, including its anisotropic mechanical response, where its planar-layered crystal structure allows for ready shear sliding, and its complex thermal decomposition pathways . Recent studies employing isotopically labeled TATB have revealed a new thermal decomposition pathway involving auto-oxidation and breakdown of the benzene ring, evolving CO 2 at the onset of heating, a finding that significantly advances decomposition computational models . Furthermore, its behavior under various environmental conditions, such as photolysis that yields benzofurazan derivatives and hydrolysis products, is a key area of environmental fate research . Applications in Research: • Model compound for insensitivity and safety studies in energetic materials . • Key ingredient in polymer-bonded explosive (PBX) formulations and composites for performance and safety testing . • Subject of thermal stability and decomposition kinetics research . • Material for studying crystal engineering, hydrogen bonding, and phonon calculations . • Probe for environmental fate studies, including photolytic and hydrolytic degradation pathways . Notice: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. This product is a hazardous energetic material and should only be handled by qualified and experienced researchers in authorized laboratory settings following all applicable safety protocols.

Properties

IUPAC Name

2,4,6-trinitrobenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFUJAMTCCQARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062818
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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Molecular Weight

258.15 g/mol
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Physical Description

Other Solid
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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CAS No.

3058-38-6
Record name TATB
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Record name 1,3,5-triamino-2,4,6-trinitrobenzene
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Record name s-Triaminotrinitrobenzene
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Record name 2,4,6-trinitrobenzene-1,3,5-triamine
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Record name 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE
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Preparation Methods

Reaction Mechanism and Process Parameters

The single-step amination of TCTNB, as described by Lee and Kennedy (2002), involves the direct substitution of chlorine atoms with amino groups using ammonium hydroxide under controlled conditions. A mixture of TCTNB dissolved in toluene is emulsified with aqueous ammonium hydroxide (25–30% concentration) in a sealed reactor maintained at 145–150°C and 240–270 kPa pressure. Ammonia gas is introduced at 0.36 kg/h until the system pressure stabilizes, typically requiring three hours for complete conversion. The reaction terminates when pressure surges to 413 kPa, indicating exhaustive amination. Post-reaction, TATB precipitates upon cooling and is isolated via filtration, yielding particles with a median diameter of 6 µm.

Key Challenges:

  • Solvent Limitations : The insolubility of ammonium chloride in toluene necessitates precise emulsification to avoid yield losses.

  • Temperature Sensitivity : Suboptimal temperature control during ammonia introduction risks incomplete substitution, leading to mono- or diamino byproducts.

Nitration and Ammonolysis of 3,5-Dichloroanisole

Nitration Under Severe Conditions

Ott and Benziger’s method (1991) begins with the nitration of 3,5-dichloroanisole (DCA) using a 4.35:2 molar ratio of 90–95% nitric acid to oleum at 150°C. This step activates the aromatic ring via the methoxy group, facilitating trinitration within 2.5 hours to produce 3,5-dichloro-2,4,6-trinitroanisole in 91% yield (89% purity).

Ammonolysis for Amino Substitution

The nitrated intermediate undergoes ammonolysis in toluene at 150°C, where chlorine and methoxy groups are replaced by amino moieties. Excess ammonia ensures complete substitution, though residual solvents like dimethylformamide reduce yields by 15–20%.

Table 1: Reaction Parameters for DCA Nitration and Ammonolysis

ParameterNitration StepAmmonolysis Step
Temperature150°C150°C
Time2.5 hours3 hours
Yield91%85–90%
Key ReagentsHNO₃, OleumNH₃, Toluene

Conversion of Surplus Nitroarene Explosives to TATB

Three-Step Synthesis from Picric Acid

Mitchell et al. (2005) developed a method to convert picric acid or ammonium picrate into TATB through intermediates picramide and trinitrophloroglucinol (TNP).

  • Picramide Formation : Picric acid reacts with 1,1,1-trimethylhydrazinium chloride in dimethyl sulfoxide (DMSO)/toluene at 95°C, yielding diaminopicric acid (DAP) in 91% yield.

  • TNP Synthesis : DAP is treated with aqueous sodium hydroxide (10% w/v) at 80°C, followed by acidification to precipitate TNP (84% yield).

  • Final Amination : TNP reacts with diammonium hydrogen phosphate in sulfolane at 130°C for four hours, producing TATB with >95% purity.

Table 2: Yields in Mitchell’s Three-Step Process

StepIntermediateYield
1. Picric Acid → DAPDiaminopicric Acid91%
2. DAP → TNPTrinitrophloroglucinol84%
3. TNP → TATBTATB78%

Purification and Particle Size Control via Solvent Processing

Recrystallization in Dimethylsulfoxide (DMSO)

The patent US6310253B1 outlines a purification technique where crude TATB is dissolved in DMSO under an inert atmosphere, heated to 180–185°C, and alkalized with sodium hydroxide. Neutralization with dilute nitric acid precipitates sub-micron TATB particles, with size modulated by acid concentration (0.1–1.0 M) and injection rate.

Key Advantages:

  • Particle Size Tunability : Rapid injection into 0.5 M HNO₃ yields 200 nm particles, whereas slower mixing produces 1–2 µm crystals.

  • High Purity : Residual solvents and byproducts are eliminated through sequential washing with water, toluene, and acetone.

Comparative Analysis of Preparation Methods

Industrial Scalability vs. Laboratory Feasibility

  • Single-Step Amination : Suitable for bulk synthesis but limited by emulsification challenges.

  • DCA Route : High yields but requires costly oleum and prolonged reaction times.

  • Picric Acid Conversion : Ideal for repurposing obsolete explosives but involves multi-step complexity.

  • DMSO Recrystallization : Optimal for applications needing nanoscale particles, albeit energy-intensive.

Table 3: Method Comparison for TATB Synthesis

MethodStarting MaterialParticle SizePurityScalability
Single-Step AminationTCTNB6 µm90–95%High
DCA Nitration3,5-DichloroanisoleN/A89%Moderate
Picric Acid ConversionPicric AcidN/A>95%Low
DMSO RecrystallizationCrude TATB0.2–2 µm>99%Moderate

Challenges in TATB Synthesis

Solubility and Purification Hurdles

TATB’s low solubility in common solvents complicates purification, often necessitating derivatization to soluble intermediates like mono-furazans before final ammonolysis.

Energy-Intensive Nitration Conditions

The DCA route requires 150°C and oleum, increasing operational costs and safety risks compared to milder methods .

Scientific Research Applications

Military Applications

  • Explosive Formulations : TATB is primarily utilized in military applications as a component of plastic-bonded explosives (PBXs). It is often mixed with other explosives like HMX (octogen) to create formulations such as PBX-9502, PBX-9503, and LX-17-0, which are designed for specific performance characteristics under extreme conditions .
  • Insensitivity : Due to its low sensitivity to impact and heat, TATB is preferred in military ordnance where safety is paramount. Its thermal stability allows it to be used in environments that would degrade other explosives .

Civilian Applications

  • Oil Perforation : TATB has been investigated for use in down-hole oil perforation as both a booster and main charge explosive. Its ability to function effectively at elevated temperatures makes it suitable for this application .
  • Construction and Demolition : The compound's stability also makes it an attractive option for controlled demolition activities where precision and safety are critical.

Research and Development

  • Synthesis Improvements : Recent studies have focused on improving the synthesis of TATB through methods such as Vicarious Nucleophilic Substitution (VNS), which offers a more environmentally friendly production route compared to traditional nitration methods . This innovation not only reduces costs but also minimizes hazardous waste production.
  • Purification Techniques : Research has also been conducted on purification methods to enhance the quality of TATB. Techniques such as sulfuric acid recrystallization and thermal gradient sublimation have been explored to achieve high purity levels necessary for sensitive applications .

Environmental Stability Studies

Studies have shown that TATB can undergo hydrolysis under certain conditions, leading to the formation of more soluble derivatives like 3,5-diamino-2,4,6-trinitrophenol. This transformation can occur naturally over time or be accelerated under alkaline conditions . Understanding these pathways is crucial for assessing the long-term environmental impact of TATB-containing munitions.

Case Study 1: Military Ordnance Testing

A series of tests conducted by the Lawrence Livermore National Laboratory evaluated the performance of TATB-based explosives under simulated combat conditions. The results indicated that TATB formulations maintained integrity and performance even when subjected to extreme temperatures and pressures.

Case Study 2: Environmental Impact Assessment

A study published in Scientific Reports assessed the hydrolysis products of TATB in various environmental conditions. The findings suggested that while TATB is stable under normal conditions, prolonged exposure to moisture can lead to degradation into more soluble compounds, raising concerns about leaching into groundwater .

Comparison with Similar Compounds

Comparison with Similar Compounds

TATB vs. 2,4,6-Trinitrotoluene (TNT)

  • Structural Differences: TNT (C₇H₅N₃O₆, CAS 118-96-7) features a methyl group and three nitro groups, while TATB replaces the methyl with amino groups. This substitution reduces electron-withdrawing effects, enhancing TATB’s stability .
  • Sensitivity : TNT has moderate sensitivity (impact sensitivity ~15 J), whereas TATB is exceptionally insensitive (>50 J), making it safer for practical use .
  • Thermal Behavior: TNT melts at 80°C and decomposes at ~240°C, releasing NOₓ and CO. TATB decomposes at >300°C, producing NH₃, HCN, and CO₂, with slower kinetics .
  • Applications : TNT remains widely used in conventional explosives, while TATB is reserved for applications requiring extreme stability .

TATB vs. 1,3,5-Trinitrobenzene (TNX)

  • Structure and Stability: TNX (C₆H₃N₃O₆) lacks amino groups, resulting in weaker intermolecular interactions and higher sensitivity. Its decomposition occurs at ~200°C, with rapid gas evolution .
  • Toxicity : Both compounds share nitroaromatic toxicity (e.g., methemoglobinemia), but TNX’s higher reactivity exacerbates environmental and health risks .

TATB vs. Triacetone Triperoxide (TATP)

  • Chemical Class : TATP (C₉H₁₈O₆) is an organic peroxide, structurally unrelated to nitroaromatics. It is highly sensitive to heat, friction, and shock, decomposing explosively at ~150°C .
  • Utility : TATP’s instability limits its use to improvised explosives, contrasting with TATB’s controlled applications .

TATB vs. Nitrobenzene Derivatives

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Decomposition Temp (°C) Impact Sensitivity (J)
TATB 258.15 1.934 324 (dec.) >300 >50
TNT 227.13 1.654 80 ~240 ~15
TNX 243.11 ~1.7 122 ~200 ~5
TATP 222.24 1.2 91–93 ~150 <1

Research Findings

  • Thermal Decomposition: TATB’s decomposition under confinement generates NH₃ and HCN, with kinetics influenced by metal contaminants (e.g., iron accelerates decomposition) . In contrast, TNT produces soot and NOₓ .
  • Sensitivity Mechanisms : TATB’s hydrogen-bonded lattice dissipates mechanical energy, reducing sensitivity. TNT’s crystalline structure lacks such energy-absorbing networks .

Biological Activity

s-Triaminotrinitrobenzene, commonly known as s-TATB, is a compound of significant interest due to its unique properties and applications, particularly in the field of explosives. This article examines the biological activity of s-TATB, focusing on its synthesis, properties, toxicological effects, and potential applications in various fields.

1. Chemical Structure and Synthesis

s-TATB is a derivative of trinitrobenzene with three amino groups attached to the benzene ring. Its chemical formula is C6_6H6_6N6_6O6_6. The synthesis of s-TATB has evolved over the years, with recent advancements improving yields and reducing environmental impact. A notable method involves vicarious nucleophilic substitution (VNS), which allows for efficient amination of nitroaromatic compounds under mild conditions .

Synthesis Method Yield Environmental Impact
Traditional NitrationModerateHigh
VNS MethodHighLow

2.1 Toxicological Studies

Research indicates that s-TATB exhibits low acute toxicity compared to other energetic materials. However, chronic exposure can lead to adverse health effects, primarily affecting the liver and kidneys. Studies have shown that s-TATB can induce oxidative stress and inflammation in biological systems, which may contribute to its toxicological profile .

  • Acute Toxicity : Low
  • Chronic Effects : Potential liver and kidney damage
  • Mechanism : Induction of oxidative stress

2.2 Interaction with Biological Systems

The interaction of s-TATB with lipid bilayers has been studied to understand its mechanism of action at the cellular level. It has been observed that s-TATB can disrupt lipid membranes, leading to increased permeability and potential cell death. This property raises concerns about its safety in environments where human exposure may occur .

3.1 Environmental Impact Assessment

A study conducted on the environmental fate of s-TATB revealed its persistence in soil and water systems. The compound was found to degrade slowly under natural conditions, raising concerns about long-term ecological effects .

  • Persistence : High
  • Degradation Rate : Slow in natural environments

3.2 Medical Applications

Despite its primary use as an explosive, research is exploring the potential medical applications of s-TATB due to its ability to interact with biological membranes. Preliminary studies suggest that modified forms of s-TATB could serve as drug delivery systems or anticancer agents by exploiting its membrane-disrupting properties .

4. Conclusion

The biological activity of this compound (s-TATB) presents a complex interplay between its energetic properties and potential health risks. While it shows promise for various applications, particularly in medicine, further research is necessary to fully understand its toxicological effects and environmental impact.

Q & A

Q. What experimental methods are commonly used to study the detonation properties of TATB?

Researchers employ techniques such as Fabry–Perot laser interferometry to measure particle velocity histories during detonation . These experiments often involve driving inert materials (e.g., copper or salt crystals) with TATB-based charges to analyze reaction zone profiles. Basic setups include measuring pressure spikes (e.g., 33.7 GPa for LX-17 formulations) and reaction kinetics (e.g., 70% energy release within 100 ns) .

Q. How can thermodynamic data for TATB be reliably sourced?

The NIST Chemistry WebBook provides validated thermodynamic properties, including enthalpy of formation and heat capacity. Researchers should cross-reference experimental data (e.g., cylinder tests) with computational models (e.g., equations of state for reaction products) to ensure accuracy .

Q. What are the key factors influencing TATB’s stability under varying conditions?

Stability studies focus on thermal decomposition kinetics and sensitivity to mechanical stimuli. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to monitor phase transitions and crystallinity changes under controlled temperatures and pressures .

Advanced Research Questions

Q. How can computational models like DYNA2D improve predictions of TATB’s detonation behavior?

Hydrodynamic codes such as DYNA2D integrate ignition and growth reactive flow models to simulate detonation waves. Parameters like von Neumann spike pressure and reaction rate laws (e.g., 300 ns total energy release) are calibrated against experimental interferometry data to refine predictions of TATB’s performance in confined geometries .

Q. What methodologies resolve contradictions in reported TATB synthesis yields?

Discrepancies in synthesis efficiency (e.g., solvent selection, nitro-group reduction) require systematic reproducibility checks. Researchers should categorize studies using reliability criteria:

  • Reliable with Restriction : Studies following international testing guidelines but with minor parameter deviations .
  • Not Reliable : Poorly documented methods or unresolved interference issues . Meta-analyses of synthesis protocols (e.g., nitrobenzene amination routes) can identify optimal conditions .

Q. How do multi-method approaches address gaps in TATB’s environmental impact data?

Combine quantitative structure-activity relationship (QSAR) models (e.g., EPIWIN estimations) with experimental degradation studies. For example, analyze photolytic decomposition pathways using HPLC-MS and compare results with QSAR-predicted half-lives in aquatic systems .

Q. What frameworks guide hypothesis formulation for TATB’s mechanochemical behavior?

The PICO framework (Population: TATB crystals; Intervention: Mechanical stress; Comparison: Static vs. dynamic loading; Outcome: Sensitivity thresholds) helps structure research questions. The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure hypotheses align with practical and theoretical gaps .

Q. How should researchers design systematic reviews for TATB-related literature?

Use databases like PubMed and Engineering Village, applying Boolean operators (e.g., "s-triaminotrinitrobenzene AND detonation kinetics"). Document search strategies using PRISMA guidelines, including duplicate removal rates and inclusion/exclusion criteria for studies post-1990 .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing TATB’s sensitivity test data?

Apply Weibull distribution models to interpret drop-weight impact test results. For example, calculate E50 (50% ignition probability) and assess confidence intervals to account for experimental variability in friction sensitivity measurements .

Q. How can spectroscopic data inconsistencies in TATB characterization be mitigated?

Use reference standards (e.g., deuterated trichlorobenzene for GC-MS calibration) and validate spectra against peer-reviewed libraries. Report instrument parameters (e.g., FTIR resolution: 4 cm<sup>−1</sup>) to ensure reproducibility .

Safety & Compliance

Q. What safety protocols are critical for handling TATB in laboratory settings?

Follow explosives safety guidelines: Use remote-controlled detonation chambers, conductive tools to prevent static discharge, and personal protective equipment (PPE) rated for high-energy materials. Store TATB in dessicated, shock-proof containers at ≤6°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triaminotrinitrobenzene
Reactant of Route 2
s-Triaminotrinitrobenzene

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